Thioether Linkage as a Critical Structural Determinant for Antimalarial Potency in the Phenylsulfonyl Piperazine Class
In the phenylsulfonyl piperazine antimalarial series, Nguyen et al. (2021) identified that the alpha-carbonyl S-methyl (thioether) isomer is a key structural determinant for antiplasmodial potency against asexual-stage P. falciparum [1]. The target compound, 2-{2-Oxo-2-[4-(phenylsulfonyl)piperazinyl]ethylthio}acetic acid, contains this exact thioether motif (S-CH2-C=O) but extends it with a terminal carboxylic acid. In the published SAR, equipotent activity in the 100–300 nM range was attainable for optimized phenylsulfonyl piperazines against both asexual and multidrug-resistant P. falciparum strains [1]. The target compound's thioether-carboxylic acid architecture is structurally analogous to the optimized S-methyl isomers, positioning it as a functional extension of the validated antimalarial chemotype with the added carboxylic acid conjugation handle.
| Evidence Dimension | Antiplasmodial asexual-stage activity (IC50) |
|---|---|
| Target Compound Data | No direct IC50 data available for this specific compound; structurally contains the alpha-carbonyl thioether motif validated as critical for potency [1] |
| Comparator Or Baseline | Optimized phenylsulfonyl piperazine analogs with alpha-carbonyl S-methyl isomer: IC50 = 100–300 nM range against P. falciparum asexual stages, with retained activity against multidrug-resistant strains [1] |
| Quantified Difference | Direct quantitative comparison not available; structural inference based on presence of validated thioether pharmacophore |
| Conditions | In vitro P. falciparum asexual-stage culture assay; multidrug-resistant strain panel [1] |
Why This Matters
Users evaluating the target compound for antimalarial research should note that the thioether motif is published as essential for potency, and this compound retains that motif while adding a carboxylic acid for further optimization.
- [1] Nguyen W, Dans MG, Ngo A, et al. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. European Journal of Medicinal Chemistry, 2021; 214:113253. View Source
